molecular formula C6H12ClNO3 B2508991 (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride CAS No. 1965314-55-9

(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride

Cat. No.: B2508991
CAS No.: 1965314-55-9
M. Wt: 181.62
InChI Key: NFUYTVFVCSMTQK-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride typically involves the use of starting materials such as 1,2-amino alcohols, aziridines, or epoxides. One common method involves the coupling, cyclization, and reduction reactions of amino alcohols and α-haloacid chlorides . The reaction conditions often include the use of transition metal catalysts and specific reagents to achieve high yields and stereoselectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency, cost-effectiveness, and scalability. Key factors include the selection of appropriate catalysts, reaction conditions, and purification techniques to ensure the desired product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a hydrochloride group

Properties

IUPAC Name

(3S)-4-methylmorpholine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUYTVFVCSMTQK-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCOC[C@H]1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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